molecular formula C12H16O2 B8711416 2-Hexanoylphenol

2-Hexanoylphenol

Cat. No.: B8711416
M. Wt: 192.25 g/mol
InChI Key: BDIVCONTXJLUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexanoylphenol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(2-hydroxyphenyl)hexan-1-one

InChI

InChI=1S/C12H16O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h5-7,9,14H,2-4,8H2,1H3

InChI Key

BDIVCONTXJLUSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

24 g (0.18 mole) of powdered aluminium trichloride were carefully added to 31 g (0.16 mole) of phenyl hexanoate and the mixture was slowly heated with occassional stirring to 120° C and was held there for 11/2 hours. The residue was ground into a powder and was poured into iced dilute hydrochloric acid with stirring. The mixture was extracted with ether and the ether extracts were washed with dilute sodium hydroxide solution, then with water, dried over magnesium sulfate and evaporated to dryness to obtain 14.2 g of (1-(2'-hydroxyphenyl)-hexan-1-one as a pale yellow oil. IR spectrum showed o-hydroxyphenylcarbonyl at 1650cm-1.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

24 g (0.18 mole) of powdered aluminium trichloride were carefully added to 31 g (0.16 mole) of phenyl hexanoate and the mixture was slowly heated with occasional stirring to 120° C and was held there for 11/2 hours. The residue was ground into a powder and was poured into iced dilute hydrochloric acid with stirring. The mixture was extracted with ether and the ether extracts were washed with dilute sodium hydroxide solution, then with water, dried over magnesium sulfate and evaporated to dryness to obtain 14.2 of (1-(2'-hydroxyphenyl)-hexan-1one as a pale yellow oil. IR spectrum showed o-hydroxyphenylcarbonyl at 1650cm-1.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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